molecular formula C9H8BrFN2 B13030191 (3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

Cat. No.: B13030191
M. Wt: 243.08 g/mol
InChI Key: DTFNZIHWGJYEBN-MRVPVSSYSA-N
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Description

“(3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile” is a chiral nitrile compound featuring a bromine atom at the ortho (2nd) position and a fluorine atom at the meta (3rd) position on the phenyl ring. Bromine’s electron-withdrawing nature and steric bulk, combined with fluorine’s electronegativity, may influence reactivity, solubility, and biological target binding.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

DTFNZIHWGJYEBN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)Br)[C@@H](CC#N)N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(CC#N)N

Origin of Product

United States

Biological Activity

(3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, while also presenting data tables for clarity.

Chemical Structure and Properties

The compound's structure includes a chiral center, an amino group, a bromo-fluoro-substituted phenyl ring, and a nitrile group. Its molecular formula is C₉H₈BrF₁N₂, with a molecular weight of approximately 243.08 g/mol. The presence of halogen substituents (bromo and fluoro) is significant as they can influence the compound's reactivity and interactions with biological targets.

The biological activity of (3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents may enhance binding affinity and specificity towards certain biological pathways, which is crucial for therapeutic applications.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, thereby influencing cellular responses.

Biological Activity Overview

Preliminary studies indicate that (3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile exhibits several biological activities relevant for drug development:

Activity TypeDescription
Enzyme InhibitionPotential to inhibit key enzymes involved in metabolic pathways.
Antimicrobial EffectsInvestigated for potential antimicrobial properties against various pathogens.
Anticancer PotentialPreliminary data suggest it may have cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • A study evaluated the compound's ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity by up to 70% in vitro, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Activity:
    • Research conducted on the antimicrobial properties showed that (3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile exhibited significant activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .
  • Cytotoxicity Tests:
    • In cytotoxicity assays against various human cancer cell lines (e.g., HT29 colon carcinoma), the compound demonstrated IC50 values indicating moderate to high cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of (3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile:

Study FocusFindings
Enzyme InhibitionReduced kinase activity by 70% in vitro .
Antimicrobial EffectsSignificant activity against Gram-positive bacteria with MIC values comparable to antibiotics .
CytotoxicityIC50 values in the range indicating moderate to high cytotoxic effects on cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on substituent patterns, molecular properties, and commercial availability (Table 1).

Table 1: Structural and Commercial Comparison of Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Availability
(3R)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile (Target) 2-Br, 3-F C₉H₇BrFN₂ ~258.07 (hypothetical) N/A Unknown
(3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile 3-F, 2-CH₃ C₁₀H₁₁FN₂ ~178.21 (calculated) N/A Discontinued
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile 4-Cl, 3-F C₉H₈ClFN₂ 198.62 ≥95% Discontinued
(3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile 3-F, 4-CH₃ C₁₀H₁₁FN₂ ~178.21 (calculated) N/A Available (Parchem)

Key Comparisons

Substituent Effects: Halogen vs. Alkyl Groups: The target’s bromine atom (van der Waals radius: 1.85 Å) introduces greater steric hindrance and polarizability compared to chlorine (1.75 Å) in or methyl groups in . This may reduce rotational freedom and alter binding kinetics in biological systems. In contrast, methyl groups in donate electrons (+I), enhancing lipophilicity.

Positional Isomerism: Ortho-Substitution (Target vs. ): The target’s bromine at the ortho position may sterically hinder interactions compared to ’s meta-fluorine and ortho-methyl substituents. Para-Substitution ( vs. ): ’s para-chlorine could enhance resonance stabilization, whereas ’s para-methyl group improves solubility in nonpolar matrices.

Commercial Availability :

  • and are discontinued, suggesting challenges in synthesis, stability, or demand. remains available (Parchem), likely due to simpler synthesis or broader applicability.

Research Findings and Implications

  • Synthetic Challenges : Bromine’s reactivity may complicate the synthesis of the target compound compared to chloro or methyl analogs. For example, bromoarenes often require palladium-catalyzed coupling, increasing cost and complexity .
  • Biological Relevance : Fluorine and bromine synergistically enhance binding to halogen-bonding domains in enzymes, as seen in kinase inhibitors. However, bromine’s larger size may reduce compatibility with tight binding pockets compared to ’s chlorine .

Notes

Data Limitations : The target compound’s properties are inferred from structural analogs due to absent experimental data in the provided evidence.

Substituent Trade-offs : Bromine improves electrophilicity but complicates synthesis; methyl groups enhance lipophilicity but reduce electronic effects.

Stereochemical Considerations : The (3R) configuration is conserved across analogs, suggesting its importance in maintaining chiral recognition .

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